molecular formula C8H18N2O2 B13695342 Bis[(2-methylpropan-2-yl)oxy]diazene

Bis[(2-methylpropan-2-yl)oxy]diazene

Cat. No.: B13695342
M. Wt: 174.24 g/mol
InChI Key: OAPFBXRHYINFDV-UHFFFAOYSA-N
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Description

Bis[(2-methylpropan-2-yl)oxy]diazene is a diazene derivative featuring two tert-butoxy (2-methylpropan-2-yl)oxy groups attached to a nitrogen-nitrogen (N=N) core. Its molecular structure (C₈H₁₈N₂O₂) is characterized by significant steric hindrance due to the bulky tert-butyl substituents, which influence its stability, reactivity, and applications. This compound is primarily utilized in organic synthesis as a mild oxidizing agent, particularly in reactions requiring controlled radical initiation or selective oxidation of functional groups .

The synthesis typically involves the reaction of tert-butanol derivatives with diazene precursors under controlled conditions, followed by purification via chromatography or crystallization. Analytical methods such as thin-layer chromatography (TLC) and spectroscopic techniques (NMR, IR) are employed to confirm its structure and purity, as seen in analogous studies .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]diazene

InChI

InChI=1S/C8H18N2O2/c1-7(2,3)11-9-10-12-8(4,5)6/h1-6H3

InChI Key

OAPFBXRHYINFDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ON=NOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di-tert-butoxydiazene can be synthesized through the reaction of tert-butyl alcohol with sodium nitrite in the presence of sulfuric acid. The reaction proceeds as follows:

2(CH3)3COH+NaNO2+H2SO4(CH3)3CON=NO(C(CH3)3)+NaHSO4+H2O2 (CH_3)_3COH + NaNO_2 + H_2SO_4 \rightarrow (CH_3)_3CON=NO(C(CH_3)_3) + NaHSO_4 + H_2O 2(CH3​)3​COH+NaNO2​+H2​SO4​→(CH3​)3​CON=NO(C(CH3​)3​)+NaHSO4​+H2​O

This reaction involves the formation of the diazene moiety through the nitrosation of tert-butyl alcohol .

Industrial Production Methods

Industrial production of 1,2-di-tert-butoxydiazene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-tert-butoxydiazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2-di-tert-butoxydiazene involves the formation of reactive nitrogen species through the cleavage of the diazene moiety. These reactive species can interact with various molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved include nitrosation, nitration, and oxidation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide

This compound (C₁₈H₁₆N₂O₅) replaces the tert-butoxy groups with aryl rings bearing 1,3-dioxolane substituents. The aromatic framework enhances π-π stacking interactions, increasing crystallinity and thermal stability compared to the aliphatic tert-butyl groups in Bis[(2-methylpropan-2-yl)oxy]diazene. However, the dioxolane groups introduce polarity, improving solubility in polar solvents like dimethylformamide (DMF) .

b) Dichlorodiazadienes (e.g., (E)-1-(2,2-dichloro-1-(2-nitrophenyl)vinyl)-2-(p-tolyl)diazene)

These compounds (C₁₅H₁₁Cl₂N₃O₂) feature electron-withdrawing nitro and chloro substituents, which drastically alter reactivity.

Physical and Chemical Properties

Property This compound 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide Dichlorodiazadiene (Compound 2)
Molecular Weight (g/mol) 174.24 340.33 336.17
Solubility Low in polar solvents High in DMF, acetone Moderate in dichloromethane
Melting Point (°C) ~85–90 (decomposes) 145–147 162–165
Stability Air-stable; decomposes upon heating Stable up to 200°C Light-sensitive

The tert-butyl groups in this compound reduce solubility in polar solvents but enhance air stability. In contrast, the dioxolane-substituted analog exhibits higher thermal stability due to aromatic conjugation , while dichlorodiazadienes are prone to photodegradation .

Research Findings and Trends

Recent studies highlight the role of substituents in modulating diazene properties:

  • Steric Effects : Bulky tert-butyl groups in this compound hinder nucleophilic attacks, making it less reactive than smaller analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in dichlorodiazadienes) enhance electrophilicity, enabling enzyme inhibition .
  • Thermal Behavior : Aromatic substituents improve thermal resilience, as seen in the dioxolane derivative .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential NOx release during decomposition.
  • Storage : Inert atmosphere (Ar/N₂) at –20°C to prolong stability.
  • Spill Management : Neutralize with damp sand; avoid aqueous solutions to prevent exothermic reactions .

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